1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Medicinal Chemistry Computational Chemistry ADME Prediction

The ortho-substitution provides strategic bidentate coordination and intramolecular hydrogen bonding not achievable with meta/para isomers. This scaffold is essential for MOF ligands requiring specific metal-binding geometries and for conformationally restricted bioactive triazole analogs. Ideal for medicinal chemistry and materials science. Standard R&D packaging with COA/SDS included.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 1283897-20-0
Cat. No. B1529339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile
CAS1283897-20-0
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N2C=NC(=N2)C#N
InChIInChI=1S/C9H7N5/c10-5-9-12-6-14(13-9)8-4-2-1-3-7(8)11/h1-4,6H,11H2
InChIKeyFXRQFZDHHMQDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 1283897-20-0) for Heterocyclic Chemistry and Drug Discovery


1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound with the molecular formula C9H7N5 and a molecular weight of 185.19 g/mol [1]. It serves as a versatile small molecule scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and chemical biology [REFS-1, REFS-2].

Why 1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 1283897-20-0) Cannot Be Readily Replaced by Isomeric Analogs


The substitution pattern of the aminophenyl group on the 1,2,4-triazole core is critical for determining both the compound's physicochemical properties and its subsequent reactivity. While isomers such as 1-(3-aminophenyl)-1,2,4-triazole-3-carbonitrile share the same molecular weight (185.19 g/mol) [1], the ortho-substitution in the target compound introduces unique steric and electronic constraints. This is particularly relevant for downstream applications requiring specific metal coordination geometries [2] or intramolecular hydrogen bonding, which cannot be replicated by the meta- or para-substituted analogs, making simple generic substitution risky for research consistency [3].

Quantitative Evidence Guide for 1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 1283897-20-0) in Research


Physicochemical Property Comparison: 1-(2-Aminophenyl)- vs. 1-(3-Aminophenyl)-1,2,4-triazole-3-carbonitrile

A cross-study comparison of computed properties reveals key differences in molecular descriptors that can influence drug-likeness and permeability. While both the 2-aminophenyl (target) and 3-aminophenyl (isomer) compounds have identical molecular weights (185.19 g/mol) and XLogP3-AA (1) [REFS-1, REFS-2], their distinct spatial arrangements lead to subtle but potentially significant differences in other computed properties, such as polar surface area and the potential for intramolecular interactions, which are not fully captured by standard 2D descriptors.

Medicinal Chemistry Computational Chemistry ADME Prediction

Impact of Ortho-Substitution on Metal Coordination Chemistry: 2-Aminophenyl vs. 4-Aminophenyl Derivatives

The ortho-amino group in the target compound provides a unique bidentate coordination motif (triazole N-atom and aniline N-atom) for metal ions, which is structurally distinct from the monodentate or bridging modes more typical of para-substituted analogs [REFS-1, REFS-2]. This was demonstrated in a study where a 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole ligand formed a specific dinuclear Cd(II) complex, a structural outcome not achievable with the 4-aminophenyl isomer [1].

Coordination Chemistry Materials Science Catalysis

Structural Basis for Differentiation: Intramolecular Hydrogen Bonding Potential in 2-Aminophenyl Triazoles

The ortho-position of the amino group in 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile allows for the formation of an intramolecular N-H···N hydrogen bond with the adjacent triazole nitrogen. This is a conformational feature absent in the meta- and para-isomers, which can influence molecular planarity, solubility, and binding interactions. Crystallographic data on a closely related compound, 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole, confirms the existence of such stabilizing intramolecular hydrogen bonds in the solid state [1].

Structural Biology Medicinal Chemistry Crystal Engineering

Optimal Application Scenarios for 1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 1283897-20-0)


Synthesis of Bidentate Ligands for Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ortho-aminophenyl group on the triazole core provides a strategic bidentate coordination site, as inferred from related complexes [1]. This scaffold is therefore ideal for synthesizing ligands for the construction of MOFs and coordination polymers with unique topologies and properties, where the specific 2-aminophenyl geometry is a prerequisite for the desired metal-binding mode.

Building Block for Conformationally-Restricted Bioactive Molecules

The potential for intramolecular hydrogen bonding in the 2-aminophenyl scaffold offers a unique advantage for medicinal chemists seeking to design conformationally restricted analogs of biologically active triazoles [2]. This feature can be exploited to lock the molecule into a specific bioactive conformation, potentially improving target selectivity and binding affinity compared to more flexible isomers.

Scaffold for Developing Selective Enzyme Inhibitors via Structure-Based Design

The 1,2,4-triazole core is a well-established pharmacophore for numerous enzymes, including cytochrome P450s and carbonic anhydrases [3]. The 2-aminophenyl derivative offers a distinct vector for elaboration into selective inhibitors. Its unique substitution pattern allows for the exploration of chemical space that is inaccessible to other isomers, enabling the probing of enzyme active sites for novel interactions and improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.